molecular formula C14H8O4 B075676 Alizarin CAS No. 1322-60-7

Alizarin

Cat. No.: B075676
CAS No.: 1322-60-7
M. Wt: 240.21 g/mol
InChI Key: RGCKGOZRHPZPFP-UHFFFAOYSA-N
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Description

Historically, it was derived from the roots of the madder plant (Rubia tinctorum) and has been used as a prominent red dye for textile fabrics . In 1869, it became the first natural dye to be produced synthetically . Alizarin is known for its deep red color and is used in various applications, including biological research and textile dyeing .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of this compound typically involves the sulfonation of anthraquinone followed by fusion with caustic soda. This method is preferred due to its efficiency and cost-effectiveness .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

1,2-dihydroxyanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8O4/c15-10-6-5-9-11(14(10)18)13(17)8-4-2-1-3-7(8)12(9)16/h1-6,15,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGCKGOZRHPZPFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5045960
Record name Alizarin
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Molecular Weight

240.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Red-orange crystals slightly soluble in water; [Sax]
Record name Alizarin
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CAS No.

72-48-0
Record name Alizarin
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Record name Alizarin
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Record name Alizarin
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Record name 9,10-Anthracenedione, 1,2-dihydroxy-
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Record name Alizarin
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Record name 1,2-dihydroxyanthraquinone
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Record name ALIZARIN
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Synthesis routes and methods I

Procedure details

Alizarin red S (Wako Pure Chemical Industries Co., Ltd.) was adjusted to have 0.9% NaCl (pH 4.2). The cells were dyed with the stain for 5 minutes, then, fixed with 4% paraformaldehyde, and observed with a microscope.
Name
Alizarin red S
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

The method was similar to Example 1, using 11.0 g (0.1 mol) of 1,2-dihydroxybenzene and 20.2 g (0.1 mol) of phthalic acid dichloride. The product was 13.2 g (55% yield) of 1,2-dihydroxy-9,10-anthraquinone (8), m.p.=288°-289° C. (literature 288°-289° C. EtOH).
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
11 g
Type
reactant
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Quantity
20.2 g
Type
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Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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